methanone CAS No. 478030-65-8](/img/structure/B2803101.png)
[2-(4-Methoxybenzyl)-1,3-thiazol-4-yl](piperidino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” is a chemical compound with the molecular formula C17H20N2O2S and a molar mass of 316.42 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” consists of a thiazole ring attached to a methoxybenzyl group and a piperidino group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of compounds closely related to "2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone." For example, the synthesis of related substances to Iloperidone, highlighting the preparation and quality control of compounds with similar structural motifs, has been reported (Wang Jiangxi, 2014). Additionally, novel bioactive heterocycles have been synthesized, with their structures characterized through various techniques, such as X-ray diffraction, demonstrating the potential for developing compounds with specific biological activities (S. Benaka Prasad et al., 2018).
Antimicrobial and Antitumor Activity
Research has also explored the antimicrobial and antitumor potential of compounds structurally similar to "2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone." Studies have demonstrated the synthesis of new pyridine derivatives with variable and modest antimicrobial activity (N. Patel et al., 2011). Furthermore, compounds have been identified with significant in vitro growth inhibitory activity against a panel of human cancer cell lines, suggesting potential applications in cancer treatment (F. Lefranc et al., 2013).
Antitubercular Activity
The antitubercular activity of Mannich bases derived from similar structures has been evaluated, indicating that certain substitutions can enhance pharmacological activity against Mycobacterium tuberculosis (Naveen P.Badiger & I. M. Khazi, 2013).
Insecticidal Activity
Moreover, novel piperidine thiazole compounds have shown certain insecticidal activities, presenting another avenue of application for related compounds (Chengrong Ding et al., 2019).
Zukünftige Richtungen
Thiazole derivatives, including “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone”, have shown potential in various fields due to their diverse biological activities . Future research could focus on exploring their potential uses in medicine, particularly in the treatment of diseases such as cancer, pain, Alzheimer’s disease, and other neurodegenerative disorders .
Eigenschaften
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-14-7-5-13(6-8-14)11-16-18-15(12-22-16)17(20)19-9-3-2-4-10-19/h5-8,12H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXBBOCUZWHQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxybenzyl)-1,3-thiazol-4-yl](piperidino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2803018.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate](/img/structure/B2803019.png)
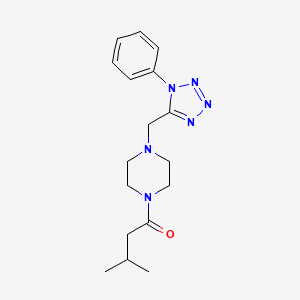

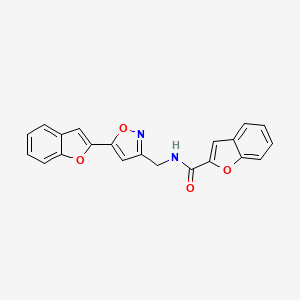
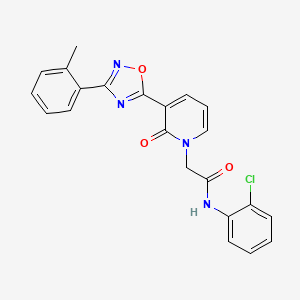


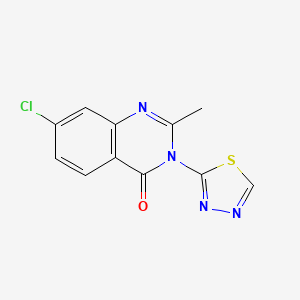
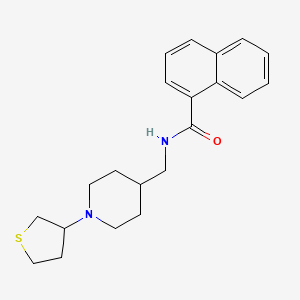

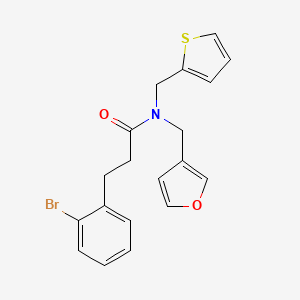
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2803039.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2803041.png)